![molecular formula C13H19NO2 B154933 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde CAS No. 128501-82-6](/img/structure/B154933.png)

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

カタログ番号 B154933

CAS番号:

128501-82-6

分子量: 221.29 g/mol

InChIキー: NWINHGROAQWCPR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

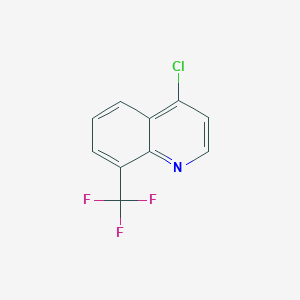

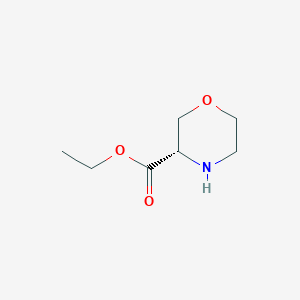

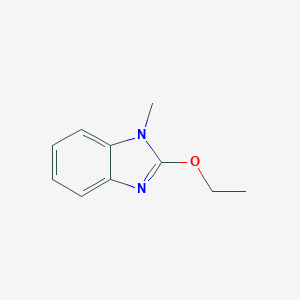

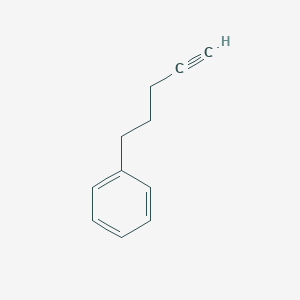

“3-[(Diethylamino)methyl]-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.30 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of vanillin (4-hydroxy-3-methoxy benzaldehyde), formaldehyde, and diethylamine in ethanol . The reaction is carried out in a round-bottomed flask fitted with a reflux condenser .Molecular Structure Analysis

The SMILES string of this compound is O=CC1=CC(CN(CC)CC)=C(OC)C=C1 . This indicates that the compound contains a benzene ring with a methoxy group (OC) and a diethylaminomethyl group (CN(CC)CC) attached to it .Physical And Chemical Properties Analysis

This compound is a solid . It is classified as Acute Tox. 4 Oral under the GHS07 hazard classification . It has a storage class code of 13, which corresponds to non-combustible solids . The flash point is not applicable .科学的研究の応用

Fluorescence Sensing of Superoxide Anion

- Scientific Field: Chemistry, specifically fluorescence sensing .

- Application Summary: The compound 7-diethylamino-4-methyl-3,4-dihydrocoumarin, which is structurally similar to the compound you mentioned, has been used in the fluorescence sensing of superoxide anion .

- Methods of Application: The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .

- Results or Outcomes: This method has been reported to have the advantage of evaluating O2 sensing probes in anhydrous DMSO instead of in aqueous buffers when using KO2 as the surrogate of O2 .

Fluorination Reagents

- Scientific Field: Organic Chemistry .

- Application Summary: Compounds with the general structure R2N ForR3N+F, which could potentially include the compound you mentioned, have been used as fluorination reagents .

- Methods of Application: These compounds are used as a source of electrophilic fluorine. They are milder, safer, more stable, and less expensive to produce than previous reagents .

- Results or Outcomes: These reagents have been found to be as reactive as established reagents in some cases, while also capable of a degree of selectivity that was previously unattainable .

Excited State Complexes of Coumarin Derivatives

- Scientific Field: Fluorescence Chemistry .

- Application Summary: Exciplex formation of different coumarin derivatives including 7−methoxy coumarin, 7−hydroxy coumarin show wide application in synthesis of various other derivatives and they can be used as dye due to their prominent fluorescence properties .

- Methods of Application: These derivatives show remarkable fluorescence properties, so they can be utilized as LASER dyes .

- Results or Outcomes: Exciplexes and excimers of coumarin are widely used in lasers .

Synthesis of Biomolecules

- Scientific Field: Organic Chemistry .

- Application Summary: Reaction of alkynoate and 2-phenyl-2-oxoacetic acid was performed in presence of different catalysts (Ag 2 CO 3 and AgNO 3), oxidants (K 2 S 2 O 8, (NH 4) 2 S 2 O 8, oxone, PhI(OAc) 2 and TBHP), additives (Na 2 CO 3, NaOAc, KHCO 3 and KOH) and solvents (DMF, MeCN, DMF-H 2 O and MeCN-H 2 O) .

- Methods of Application: The reaction was performed in the presence of different catalysts, oxidants, additives, and solvents .

- Results or Outcomes: The reaction resulted in the synthesis of biomolecules .

Skin Photosensitizing Material

- Scientific Field: Dermatology .

- Application Summary: Furocoumarins, which are useful derivatives of coumarin, act as skin photosensitizing material due to their exciting exciplex states .

- Methods of Application: These compounds are found in many plants and are used to provide protection from predators . They are also found in human nutrition, such as in carrots, celery, parsley, citrus food, coffee, wine, black and green tea .

- Results or Outcomes: These compounds show a double amplified spontaneous emission band due to the generation of super exciplexes in coumarins .

Fluorescence Detection Methods

- Scientific Field: Biochemistry .

- Application Summary: The compound you mentioned could potentially be used in fluorescence detection methods .

- Methods of Application: These methods involve the design and synthesis of substrate probes, the acquisition of recombinant proteins, and the establishment of accurate molecular-level screening methods .

- Results or Outcomes: These methods are particularly good at establishing fluorescence detection methods .

Safety And Hazards

特性

IUPAC Name |

3-(diethylaminomethyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWINHGROAQWCPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343608 |

Source

|

| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |

CAS RN |

128501-82-6 |

Source

|

| Record name | 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128501-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)